N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-chloro-2-methoxybenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-chloro-2-methoxybenzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic compounds containing both benzene and thiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-chloro-2-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with 4-chloro-3-nitrobenzoyl chloride under basic conditions to form an intermediate, which is then reduced and further reacted with 5-chloro-2-methoxybenzoic acid . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs large-scale batch reactors with controlled temperature and pressure conditions. Microwave irradiation and one-pot multicomponent reactions are also utilized to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-chloro-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-chloro-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Investigated for its potential use in treating tuberculosis and other bacterial infections.
Industry: Utilized in the development of luminescent materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme DprE1 in Mycobacterium tuberculosis, leading to the disruption of cell wall synthesis . The compound also interacts with DNA and proteins, affecting cellular processes and leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-chloro-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual chloro and methoxy substituents enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C21H14Cl2N2O2S |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C21H14Cl2N2O2S/c1-27-18-9-6-12(22)10-15(18)20(26)24-13-7-8-14(16(23)11-13)21-25-17-4-2-3-5-19(17)28-21/h2-11H,1H3,(H,24,26) |
InChI Key |
CIDOXPCFFXNEAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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